
1-methyl-1H-indene-2-carboxylic acid
Übersicht
Beschreibung
“1-methyl-1H-indene-2-carboxylic acid” is an organic compound . It’s also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .
Synthesis Analysis
The synthesis of “1-methyl-1H-indene-2-carboxylic acid” is complex and usually involves organic synthesis reactions . The specific synthesis methods involve multi-step reactions and typically require equipment and conditions found in organic chemistry laboratories .Molecular Structure Analysis
The molecular structure of “1-methyl-1H-indene-2-carboxylic acid” can be viewed using Java or Javascript . The compound has a molecular formula of C11H10O3 .Physical And Chemical Properties Analysis
“1-methyl-1H-indene-2-carboxylic acid” is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility in various organic solvents such as ethanol and ethyl acetate . The compound has a predicted density of 1.246±0.06 g/cm3, a melting point of 59-60 °C, and a boiling point of 297.5±19.0 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-methyl-1H-indene-2-carboxylic acid derivatives have shown promise in the field of corrosion inhibition. For instance, Saady et al. (2018) investigated the anti-corrosive behavior of indanones derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, on mild steel in hydrochloric acid solution. Their study revealed that these compounds possess good inhibiting properties for mild steel corrosion, highlighting their potential application in protecting metals against corrosion (Saady et al., 2018).
Polymerization Catalysis
The derivatives of 1-methyl-1H-indene-2-carboxylic acid have been employed in polymerization catalysis. Resconi et al. (2006) explored the use of methylene-bridged metallocenes with 2,2′-methylenebis[1H-indenes] in the polymerization of ethylene and propylene. They found that these compounds are effective in synthesizing various polymers, showcasing the role of these derivatives in advancing polymer chemistry (Resconi et al., 2006).
Synthesis of Functionalized Indene Derivatives
1-methyl-1H-indene-2-carboxylic acid derivatives are significant in synthesizing various functionalized indene derivatives. For instance, Das et al. (2016) presented a new strategy for the catalytic synthesis of substituted 1H-indenes via metalloradical activation, leveraging the reactivity of a Co(III) carbene radical intermediate. This methodology opens up new avenues for constructing functionalized 1H-indene derivatives (Das et al., 2016).
Thermoreversible Polymerization
In the field of materials science, 1-methyl-1H-indene-2-carboxylic acid derivatives have been used in creating polymers with unique properties. Cappelli et al. (2007) synthesized a series of benzofulvene derivatives, including ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, and characterized their capability for spontaneous thermoreversible polymerization. This research highlights the potential of these compounds in developing new polymers with innovative properties (Cappelli et al., 2007).
Safety and Hazards
When handling “1-methyl-1H-indene-2-carboxylic acid”, appropriate protective equipment such as gloves and goggles should be worn . The compound should be handled in a well-ventilated environment to avoid inhalation . It should be stored away from fire sources and oxidizing agents . If the compound is ingested or comes into contact with the skin, medical attention should be sought immediately .
Zukünftige Richtungen
“1-methyl-1H-indene-2-carboxylic acid” has wide applications in the field of organic synthesis, often being used as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes . Future research could explore its potential uses in other areas of chemistry and biology .
Eigenschaften
IUPAC Name |
1-methyl-1H-indene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXPVYPQBAIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496357 | |
| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indene-2-carboxylic acid | |
CAS RN |
66130-41-4 | |
| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

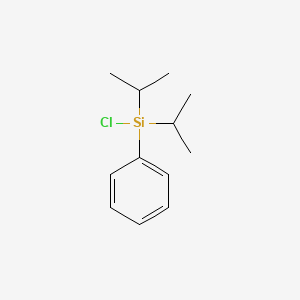
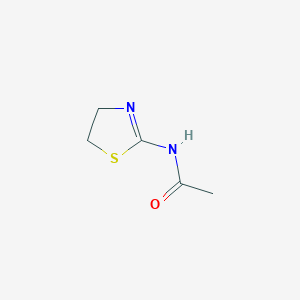
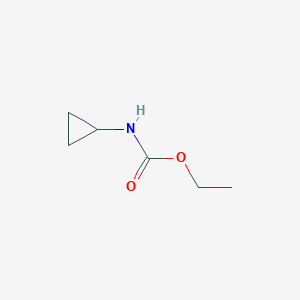
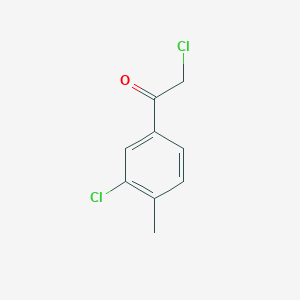

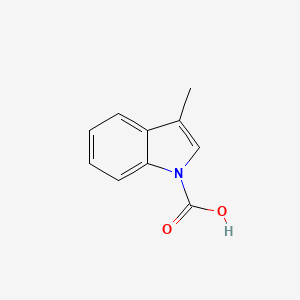


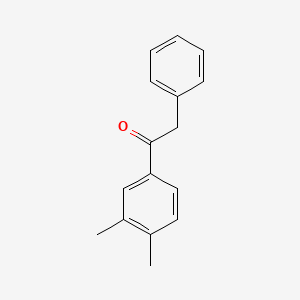
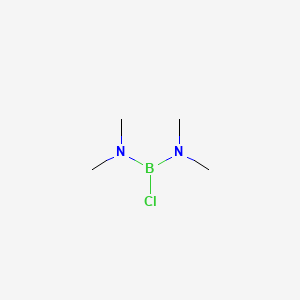



![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)